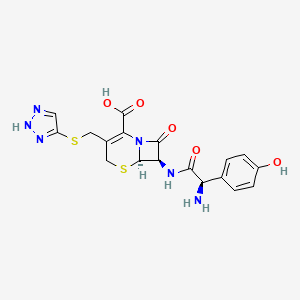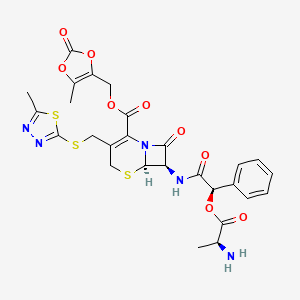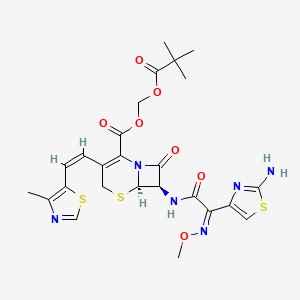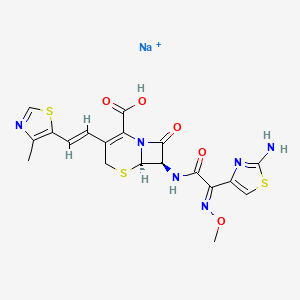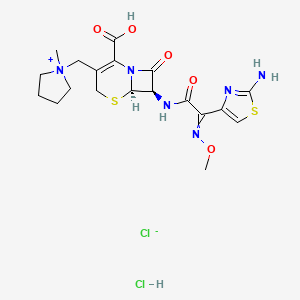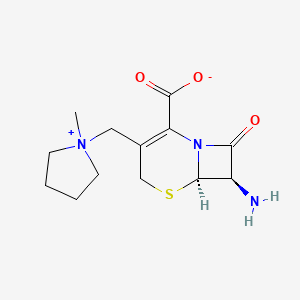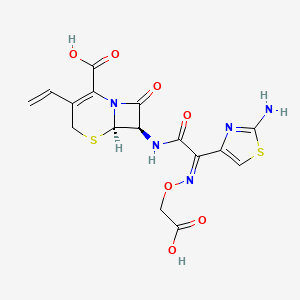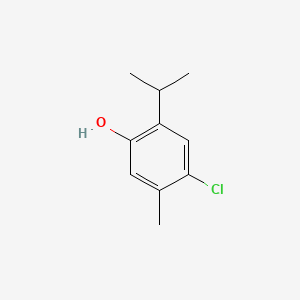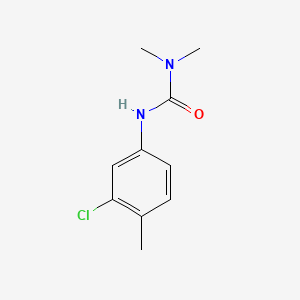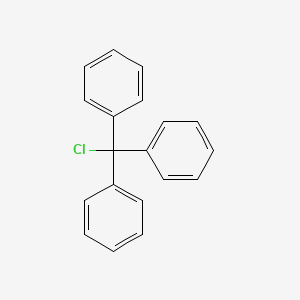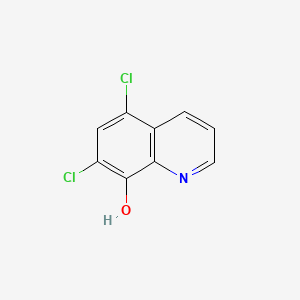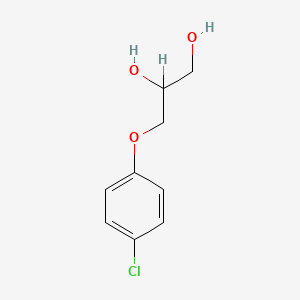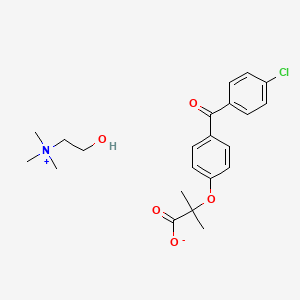
Fenofibrato de colina
Descripción general
Descripción
El fenofibrato de colina es un agente hipolipemiante que se utiliza principalmente para tratar la hipertrigliceridemia grave, la hiperlipidemia primaria y la dislipidemia mixta. Funciona disminuyendo el colesterol de lipoproteínas de baja densidad (LDL) elevado, el colesterol total, los triglicéridos y la apolipoproteína B, al tiempo que aumenta el colesterol de lipoproteínas de alta densidad (HDL) . Debido a su alta hidrofilicidad y su perfil de absorción deficiente, el this compound se ha desarrollado para mejorar la solubilidad, la absorción gastrointestinal y la biodisponibilidad .
Aplicaciones Científicas De Investigación
El fenofibrato de colina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos hipolipemiantes y la formulación de fármacos.
Biología: Se investiga por sus efectos sobre el metabolismo de los lípidos y la expresión génica.
Industria: Se utiliza en el desarrollo de nuevos agentes y formulaciones hipolipemiantes con mejor biodisponibilidad.
Mecanismo De Acción
El fenofibrato de colina ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPAR-alfa). Esta activación conduce a un aumento de la lipólisis, activación de la lipasa lipoproteica y reducción de la apoproteína C-III. Estas acciones dan como resultado una eliminación mejorada de las partículas ricas en triglicéridos del plasma y un aumento de los niveles de colesterol de lipoproteínas de alta densidad (HDL) .
Compuestos similares:
Fenofibrato: El compuesto madre del this compound, utilizado para fines hipolipemiantes similares.
Gemfibrozilo: Otro derivado del ácido fibrico con efectos hipolipemiantes similares.
Clofibrato: Un derivado del ácido fibrico más antiguo con usos terapéuticos comparables.
Singularidad: El this compound es único debido a su mejor solubilidad, absorción gastrointestinal y biodisponibilidad en comparación con el fenofibrato. Esto lo hace más efectivo y conveniente para los pacientes, ya que se puede tomar sin tener en cuenta las comidas .
Análisis Bioquímico
Biochemical Properties
Choline Fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid . Fenofibric acid interacts with various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 . These interactions involve glucuronidation or reduction of the carbonyl group .
Cellular Effects
Choline Fenofibrate, through its active metabolite fenofibric acid, influences cell function by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, and increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of Choline Fenofibrate involves its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced to a benzhydrol that is then glucuronidated . The glucuronidation of fenofibrate metabolites is mediated by UGT1A9 . The reduction of the carbonyl group is primarily mediated by CBR1 and minorly by AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Metabolic Pathways
Choline Fenofibrate is involved in metabolic pathways that include its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced . These processes are mediated by various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del fenofibrato de colina implica la reacción del fenofibrato con el hidróxido de colina. El proceso incluye reacciones de hidrólisis y formación de sales en solventes como metanol, etanol, propanol, n-butanol, agua, solución acuosa de hidróxido de colina e isopropanol . El producto bruto se refina luego disolviéndolo en un solvente (por ejemplo, etanol, metanol, agua o isopropanol), decolorándolo con carbón activado y cristalizándolo para obtener el producto refinado .
Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, con condiciones de reacción cuidadosamente controladas para garantizar la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El fenofibrato de colina se somete a diversas reacciones químicas, que incluyen hidrólisis, oxidación y reducción. Estas reacciones son esenciales para su activación metabólica y efectos terapéuticos .
Reactivos y condiciones comunes:
Hidrólisis: Por lo general, implica agua o soluciones acuosas en condiciones controladas de pH.
Oxidación: Puede involucrar agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.
Reducción: A menudo requiere agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos principales: El producto principal de estas reacciones es el ácido fenofibrico, el metabolito activo responsable de los efectos hipolipemiantes .
Comparación Con Compuestos Similares
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: Choline fenofibrate is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
Propiedades
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
